(+)-Intermedine

Catalog No.
S524849
CAS No.
581-05-5
M.F
C15H25NO5
M. Wt
299.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Intermedine

CAS Number

581-05-5

Product Name

(+)-Intermedine

IUPAC Name

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

InChI

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15+/m1/s1

InChI Key

SFVVQRJOGUKCEG-OPQSFPLASA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(Des-Acetyl)-alpha-MSH, (Desacetyl)alpha-MSH, Acetylated ACTH (1-13)NH2, ACTH (1-13), ACTH (1-13)NH2, ACTH(1-13), Adrenocorticotropin (1-13)NH2, alpha Intermedin, alpha Melanocyte Stimulating Hormone, alpha Melanotropin, alpha MSH, alpha-Melanocyte-Stimulating Hormone, alpha-Melanocyte-Stimulating Hormone, Desacetyl, alpha-Melanotropin, alpha-MSH, alpha-MSH, Desacetyl, DE-alpha-MSH, Des-Acetyl MSH, Desacetyl alpha Melanocyte Stimulating Hormone, Desacetyl alpha MSH, Desacetyl alpha-Melanocyte-Stimulating Hormone, Desacetyl alpha-MSH, Hormone, alpha-Melanocyte-Stimulating, Hormone, Desacetyl alpha-Melanocyte-Stimulating, Intermedin, alpha, MSH, (Desacetyl)alpha-, MSH, alpha, MSH, Des-Acetyl

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O

Isomeric SMILES

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O

The exact mass of the compound Melanotropin is 1663.7929 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Melanocyte-Stimulating Hormones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(+)-Intermedine (CAS 581-05-5) is a naturally occurring 1,2-unsaturated pyrrolizidine alkaloid (PA) primarily procured as a high-purity analytical reference standard for food safety, pharmacognosy, and toxicology workflows [1]. As a monoester PA commonly found in Boraginaceae species, it is one of the strictly regulated target analytes monitored by the European Food Safety Authority (EFSA) to mitigate hepatotoxic exposure [1]. For laboratory procurement managers, securing exact stereoisomeric standards of (+)-intermedine is essential for calibrating liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems, establishing accurate limits of quantification (LOQ) down to 1 µg/kg in complex matrices, and ensuring compliance with international food safety mandates [2].

Generic substitution of (+)-intermedine with 'total PA extracts' or closely related diastereomers like lycopsamine, indicine, or echinatine critically compromises analytical accuracy and regulatory compliance. These isomers share the exact same chemical formula (C15H25NO5) and precursor mass (m/z 300.18), causing them to frequently co-elute under standard acidic chromatographic conditions [1]. Furthermore, toxicological profiling indicates that lycopsamine exhibits higher hepatotoxicity than (+)-intermedine, meaning that quantifying them as a generic sum parameter obscures the true risk profile of the sample[1]. Procurement of the exact (+)-intermedine standard is therefore mandatory to optimize specialized separation conditions, such as alkaline mobile phases, and to establish precise MS/MS transition ratios that differentiate it from its co-eluting counterparts[2].

MS/MS Transition Ratio Differentiation for Isomer Deconvolution

When baseline chromatographic separation is unachievable, (+)-intermedine can be distinguished from its primary diastereomer, lycopsamine, through specific MS/MS transition intensity ratios. Under targeted MRM analysis, (+)-intermedine yields a Q(ii)/Q(i) ratio of 0.63 (transitions 300.1 > 138.05 and 300.1 > 156.1 m/z at -20 eV), whereas lycopsamine yields a distinct ratio of 0.51 at -19 eV [1].

Evidence DimensionSecondary to primary product ion ratio (Q(ii)/Q(i))
Target Compound Data(+)-Intermedine: 0.63
Comparator Or BaselineLycopsamine: 0.51
Quantified Difference23.5% difference in transition ratio
ConditionsLC-MS/MS targeted MRM analysis

Allows analytical chemists to accurately assign peaks and deconvolute signals when isomers partially co-elute, ensuring regulatory quantification is not artificially inflated.

Chromatographic Resolution Dependency on Mobile Phase pH

The separation of (+)-intermedine from its C15H25NO5 isomers (lycopsamine, indicine, echinatine, rinderine) is highly sensitive to mobile phase pH. While standard acidic conditions (pH 3) typically result in the co-elution of these diastereomers, shifting to alkaline conditions (pH 9) utilizing ammonia-based modifiers significantly alters selectivity, providing the necessary baseline resolution for individual quantification [1].

Evidence DimensionChromatographic resolution of PA isomers
Target Compound DataImproved resolution (individual peak integration possible)
Comparator Or BaselineAcidic mobile phase (pH 3) resulting in co-elution (quantified only as a sum)
Quantified DifferenceShift from unresolved sum quantification to discrete baseline separation
ConditionsLC-MS/MS method development (pH 3 vs pH 9 mobile phases)

Dictates the procurement of specific column chemistries and buffers, guiding labs to adopt alkaline workflows for accurate single-analyte reporting.

Calibration Linearity and Instrument Limit of Detection (i-LOD)

For regulatory compliance under EFSA guidelines, analytical standards must support ultra-trace quantification. High-purity (+)-intermedine standards demonstrate excellent calibration linearity (R2 > 0.9900) with residuals within ±20%, achieving an instrument limit of detection (i-LOD) between 0.001 and 0.02 ng/mL (equivalent to 5–100 fg on column) [1].

Evidence DimensionInstrument Limit of Detection (i-LOD)
Target Compound Data0.001 - 0.02 ng/mL
Comparator Or BaselineEFSA regulatory requirement (Method LOQ of 1.0 µg/kg)
Quantified Differencei-LOD is orders of magnitude below the regulatory threshold, ensuring robust compliance
ConditionsSolvent standards in LC-MS/MS analysis

Guarantees that the procured standard is fit-for-purpose for legally mandated ultra-trace food safety testing.

EFSA-Compliant Food Safety and Tea Testing

Driven by the strict calibration requirements (R2 > 0.9900) and low i-LOD capabilities demonstrated in analytical validations [1], (+)-intermedine is an essential reference standard for commercial food testing laboratories. It is used to quantify PA contamination in black teas, herbal infusions, and honey, ensuring products do not exceed the EFSA maximum limit of 200 µg/kg for dried herbal infusions [3].

Toxicological Profiling and Risk Assessment

Because (+)-intermedine exhibits a different hepatotoxic profile compared to its diastereomer lycopsamine, pure standards are required for in vitro and in vivo toxicological assays. The ability to differentiate these isomers via MS/MS transition ratios allows researchers to accurately map the specific pyrrole-protein adduct formation and hepatotoxic risk associated with individual plant extracts rather than relying on crude sum parameters [2].

Pharmacognosy and Herbal Supplement Quality Control

In the quality control of medicinal plants, particularly Boraginaceae species like comfrey, (+)-intermedine serves as a primary biomarker. Utilizing alkaline LC-MS/MS methods to resolve it from co-eluting isomers enables manufacturers of plant-based food supplements to verify the safety and purity of their raw materials prior to commercial formulation [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

299.17327290 Da

Monoisotopic Mass

299.17327290 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DLC9FEP81A

Sequence

SYSMEHFRWGKPV

MeSH Pharmacological Classification

Hormones

Other CAS

75487-36-4

Dates

Last modified: 08-15-2023
1: Leung K. Poly(ethylene glycol)-coated gold nanocages bioconjugated with [Nle(4),d-Phe(7)]-α-melanotropin-stimulating hormone. 2011 May 29 [updated 2011 Jul 14]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK56364/ PubMed PMID: 21755635.
2: Bednarek MA, MacNeil T, Tang R, Fong TM, Cabello MA, Maroto M, Teran A. Potent and selective agonists of alpha-melanotropin (alphaMSH) action at human melanocortin receptor 5; linear analogs of alpha-melanotropin. Peptides. 2007 May;28(5):1020-8. Epub 2007 Feb 17. PubMed PMID: 17376561.
3: Berberian V, Sánchez S, Sánchez-Borzone M, Attademo AM, Lasaga M, Celis ME. Effect of alpha-melanotropin hormone on serum levels of luteinizing hormone and progesterone in experimental rat autoimmune oophoritis. Peptides. 2006 Sep;27(9):2295-9. Epub 2006 May 22. PubMed PMID: 16716456.
4: Pichler R, Sfetsos K, Badics B, Gutenbrunner S, Auböck J. Vitiligo patients present lower plasma levels of alpha-melanotropin immunoreactivities. Neuropeptides. 2006 Jun;40(3):177-83. Epub 2006 May 4. PubMed PMID: 16677711.
5: Pichler R, Crespillo C, Maschek W, Esteva I, Soriguer F, Sfetsos K, Auböck J. Plasma levels of alpha-melanotropin and ACTH-like immunoreactivities do not vary by season or skin type in women from southern and central Europe. Neuropeptides. 2004 Oct;38(5):325-30. PubMed PMID: 15464199.
6: Piatti V, Celis ME, Durando PE. The stimulatory effect of alpha-melanotropin on progesterone release from rat granulosa cells is inhibited by interleukin-1beta and by tumour necrosis factor-alpha. Acta Physiol Scand. 2004 Oct;182(2):145-9. PubMed PMID: 15450110.
7: Muceniece R, Krigere L, Süli-Vargha H, Wikberg JE. Effects of alpha-melanotropin C-terminal tripeptide analogues on macrophage NO production. Peptides. 2003 May;24(5):701-7. PubMed PMID: 12895656.
8: Desai P, Prachand M, Coutinho E, Saran A, Bodi J, Süli-Vargha H. Activity and conformation of a cyclic heptapeptide possessing the message sequence His-Phe-Arg-Trp of alpha-melanotropin. Int J Biol Macromol. 2002 Jun 18;30(3-4):187-95. PubMed PMID: 12063121.
9: Sánchez MS, Barontini M, Armando I, Celis ME. Correlation of increased grooming behavior and motor activity with alterations in nigrostriatal and mesolimbic catecholamines after alpha-melanotropin and neuropeptide glutamine-isoleucine injection in the rat ventral tegmental area. Cell Mol Neurobiol. 2001 Oct;21(5):523-33. PubMed PMID: 11860189.
10: Bednarek MA, MacNeil T, Kalyani RN, Tang R, Van der Ploeg LH, Weinberg DH. Selective, high affinity peptide antagonists of alpha-melanotropin action at human melanocortin receptor 4: their synthesis and biological evaluation in vitro. J Med Chem. 2001 Oct 25;44(22):3665-72. PubMed PMID: 11606131.
11: Bednarek MA, MacNeil T, Tang R, Kalyani RN, Van der Ploeg LH, Weinberg DH. Potent and selective peptide agonists of alpha-melanotropin action at human melanocortin receptor 4: their synthesis and biological evaluation in vitro. Biochem Biophys Res Commun. 2001 Aug 24;286(3):641-5. PubMed PMID: 11511108.
12: Cecilia Cremer M, Silvina Sanchez M, Ester Celis M. Structure-activity studies of alpha-melanotropin fragments on cAMP production in striatal slices. Peptides. 2000 Jun;21(6):803-6. PubMed PMID: 10959000.
13: Bednarek MA, MacNeil T, Kalyani RN, Tang R, Van der Ploeg LH, Weinberg DH. Analogs of lactam derivatives of alpha-melanotropin with basic and acidic residues. Biochem Biophys Res Commun. 2000 May 27;272(1):23-8. PubMed PMID: 10872798.
14: Scimonelli T, Medina F, Wilson C, Celis ME. Interaction of alpha-melanotropin (alpha-MSH) and noradrenaline in the median eminence in the control of female sexual behavior. Peptides. 2000 Feb;21(2):219-23. PubMed PMID: 10764948.
15: Bednarek MA, Silva MV, Arison B, MacNeil T, Kalyani RN, Huang RR, Weinberg DH. Structure-function studies on the cyclic peptide MT-II, lactam derivative of alpha-melanotropin. Peptides. 1999;20(3):401-9. PubMed PMID: 10447101.
16: Bednarek MA, Macneil T, Kalyani RN, Tang R, Van der Ploeg LH, Weinberg DH. Analogs of MTII, lactam derivatives of alpha-melanotropin, modified at the N-terminus, and their selectivity at human melanocortin receptors 3, 4, and 5. Biochem Biophys Res Commun. 1999 Jul 22;261(1):209-13. PubMed PMID: 10405347.
17: Lezcano NE, Salvatierra NA, Celis ME. Alpha-melanotropin hormone inhibits the binding of [3H]SCH 23390 to the dopamine D1 receptor in vitro. Eur J Pharmacol. 1998 Dec 18;363(2-3):211-5. PubMed PMID: 9881592.
18: Giblin MF, Wang N, Hoffman TJ, Jurisson SS, Quinn TP. Design and characterization of alpha-melanotropin peptide analogs cyclized through rhenium and technetium metal coordination. Proc Natl Acad Sci U S A. 1998 Oct 27;95(22):12814-8. PubMed PMID: 9788997; PubMed Central PMCID: PMC23606.
19: Loir B, Sales F, Deraemaecker R, Morandini R, Garcia-Borron JC, Ghanem G. alpha-Melanotropin immunoreactivity in human melanoma exudate is related to necrosis. Eur J Cancer. 1998 Feb;34(3):424-6. PubMed PMID: 9640235.
20: Prachand MS, Dhingra MM, Saran A, Coutinho E, Bodi J, Süli-Vargha H, Medzihardszky K. Comparative conformational studies on cyclic hexapeptides corresponding to message sequence His-Phe-Arg-Trp of alpha-melanotropin by NMR. J Pept Res. 1998 Apr;51(4):251-65. PubMed PMID: 9560000.

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